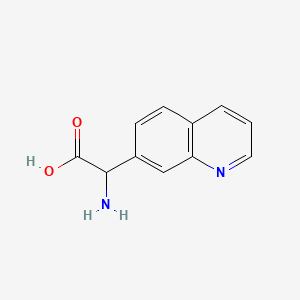

Amino(quinolin-7-yl)acetic acid

Description

Amino(quinolin-7-yl)acetic acid is a quinoline-derived compound featuring a quinoline ring substituted with both an amino (-NH₂) and an acetic acid (-CH₂COOH) group at the 7-position. The quinoline moiety is a bicyclic aromatic system containing a nitrogen atom, which facilitates π-π stacking interactions and hydrogen bonding with biological targets, making it a scaffold of interest in medicinal chemistry .

Properties

CAS No. |

1218381-58-8 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.213 |

IUPAC Name |

2-amino-2-quinolin-7-ylacetic acid |

InChI |

InChI=1S/C11H10N2O2/c12-10(11(14)15)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H,12H2,(H,14,15) |

InChI Key |

RAYBTZUOTKTOSZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C=C2)C(C(=O)O)N)N=C1 |

Synonyms |

AMino(quinolin-7-yl)acetic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) Functional Group Arrangement

- This compound uniquely combines amino and acetic acid groups at the 7-position. This dual functionality is absent in 2-(quinolin-7-yl)acetic acid, which only has a carboxylic acid group .

- 2-Aminoquinoline-7-carboxylic acid places the amino group at position 2, reducing steric hindrance near the quinoline nitrogen compared to 7-substituted derivatives .

(b) Solubility and Reactivity

- The acetic acid group in 2-(quinolin-7-yl)acetic acid increases solubility in polar solvents (e.g., water, ethanol) . The addition of an amino group in this compound is expected to further enhance solubility and reactivity, enabling broader pH stability.

- (Isoquinolin-7-yloxy)-acetic acid’s ether linkage (-OCH₂COOH) may reduce acidity compared to direct acetic acid substitution, impacting ionization and solubility .

Preparation Methods

Diazotization and Hydrolysis from 7-Hydroxyquinoline Precursors

A widely adopted strategy involves functionalizing 7-hydroxyquinoline derivatives through diazotization and hydrolysis. In a patented method (CN112500341B), 7-aminoquinoline-4-carboxylic acid methyl ester is synthesized via sequential Boc protection, palladium-catalyzed amination, and acid hydrolysis . The amino group is introduced via a diazotization reaction: 7-aminoquinoline-4-carboxylic acid methyl ester is treated with sodium nitrite in an acidic medium (acetic acid, water, and concentrated sulfuric acid) at 0°C, followed by hydrolysis in boiling 10% sulfuric acid to yield 7-hydroxyquinoline-4-carboxylic acid methyl ester . Finally, saponification with sodium hydroxide produces the carboxylic acid .

Adaptation for Amino(quinolin-7-yl)acetic Acid :

To introduce the acetic acid moiety, 7-aminoquinoline could be alkylated with bromoacetic acid under basic conditions. For instance, a modified procedure from ACS Omega employs α-bromoacetamides for alkylating 7-hydroxycoumarins, followed by Smiles rearrangement . Applying this to 7-aminoquinoline, bromoacetic acid derivatives (e.g., ethyl bromoacetate) could react in acetonitrile with a base like cesium carbonate, followed by hydrolysis to yield the target compound .

Key Data :

Multicomponent Reactions (MCRs) with Quinoline Building Blocks

Multicomponent reactions offer a streamlined approach to construct the quinoline core while introducing substituents in a single step. A protocol from MDPI synthesizes furoquinoline acetic acids via a three-component reaction of 8-hydroxyquinoline, aryl glyoxals, and Meldrum’s acid . This method, when adapted, could utilize 7-hydroxyquinoline, glyoxylic acid, and Meldrum’s acid to form the acetic acid moiety in situ. The reaction proceeds through a base-catalyzed condensation, forming an aroylmethylene intermediate, followed by cyclization and acid hydrolysis .

Optimization Insights :

Smiles Rearrangement for Direct Amination

The Smiles rearrangement, validated in coumarin systems, provides a metal-free route to introduce amino groups. As reported in ACS Omega, 7-hydroxycoumarins undergo alkylation with α-bromoacetamides, followed by a tandem O→N Smiles rearrangement and amide hydrolysis to yield 7-aminocoumarins . Translating this to quinoline systems, 7-hydroxyquinoline could react with bromoacetamide derivatives (e.g., N-Boc-bromoacetamide) in dimethylformamide (DMF) with potassium carbonate, yielding Amino(quinolin-7-yl)acetamide, which is hydrolyzed to the acetic acid .

Advantages :

Coupling Reactions with Amino Acid Derivatives

A method from the Royal Society of Chemistry conjugates amino acids to quinolones using a benzotriazole-activated carbonyl intermediate . For this compound, 7-chloroquinoline could react with glycine via a Ullmann-type coupling. Alternatively, a benzotriazole carbonyl derivative of quinoline-7-carboxylic acid is prepared, which couples with glycine ethyl ester in acetonitrile-water, followed by saponification .

Procedure :

-

Activation : 7-Quinolinecarboxylic acid is treated with 1H-benzo[d] triazole-1-carbonyl chloride to form the active ester .

-

Coupling : Reacted with glycine in acetonitrile-water (3:1) with triethylamine .

-

Hydrolysis : 2M NaOH converts the ester to the carboxylic acid .

Yield : 92% for analogous quinolone-amino acid conjugates .

Comparative Analysis of Methodologies

Key Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.